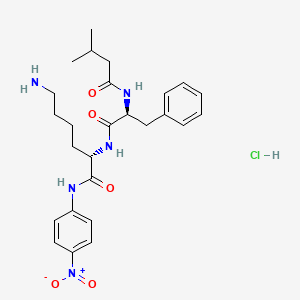

Isovaleryl-Phe-Lys-pNA HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is a chromogenic substrate used primarily in biochemical research. It is designed to be a substrate for the enzyme plasmin, which plays a crucial role in the fibrinolytic system. The compound is known for its ability to produce a color change upon enzymatic cleavage, making it useful for various assays and diagnostic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride typically involves the condensation of commercially available H-Lys(Boc)-p-nitroanilide with N-tritylated amino acids using [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate as the condensing reagent . The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis results in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Reagents: H-Lys(Boc)-p-nitroanilide, N-tritylated amino acids, [6-(trifluoromethyl)benzotriazol-1-yloxy]tris(pyrrolidino)phosphonium hexafluorophosphate.

Conditions: Mild reaction conditions, typically at ambient temperature.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which is a chromogenic compound that can be easily detected and quantified .

科学研究应用

Role as a Substrate for Proteases

Isovaleryl-Phe-Lys-pNA HCl functions primarily as a substrate for various proteolytic enzymes. The compound is designed to release a chromogenic product upon cleavage by active proteases, allowing for the quantitative assessment of enzyme activity. This application is crucial in both clinical and research settings.

- Protease Detection : The compound can be utilized to detect serine, cysteine, and metalloproteases. It provides a sensitive method to determine the presence and activity of these enzymes in biological samples, which is essential for understanding various physiological and pathological processes .

- Quantitative Analysis : The enzymatic reaction involving this compound can be monitored spectrophotometrically, enabling researchers to quantify protease activity with high specificity and sensitivity. This capability is particularly valuable in drug development and disease diagnostics .

Diagnostic Applications

The ability of this compound to serve as a substrate for proteases extends its utility into diagnostic applications:

- Disease Biomarkers : Elevated levels of specific proteases are often associated with diseases such as cancer, cardiovascular disorders, and inflammatory conditions. By measuring the activity of these enzymes using this compound, researchers can develop diagnostic assays that aid in early disease detection and monitoring .

- Clinical Assays : The compound has been incorporated into clinical assays that evaluate protease activity in patient samples. For example, assays for plasminogen activators utilize this substrate to assess fibrinolytic activity, which is critical in managing thrombotic disorders .

Therapeutic Implications

While primarily used in research and diagnostics, this compound also holds potential therapeutic implications:

- Drug Development : The compound's specificity for certain proteases makes it a valuable tool in drug discovery programs aimed at developing protease inhibitors. By understanding how these enzymes interact with substrates like this compound, researchers can design more effective inhibitors that could lead to novel treatments for diseases characterized by dysregulated protease activity .

- Targeting Coagulation Disorders : Given its role in assessing the activity of coagulation factors, this compound may contribute to developing therapies for conditions such as hemophilia or other bleeding disorders. Its use in screening potential therapeutic agents could facilitate the identification of new treatments that enhance hemostatic function .

作用机制

The compound exerts its effects by serving as a substrate for the enzyme plasmin. When plasmin cleaves the peptide bond in Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride, it releases p-nitroaniline, which produces a color change. This color change can be measured spectrophotometrically, allowing researchers to quantify plasmin activity .

相似化合物的比较

Similar Compounds

H-D-Val-Leu-Lys-p-nitroanilide dihydrochloride: Another chromogenic substrate used for similar enzymatic assays.

Pyroglutamyl-phenylalanyl-lysine p-nitroanilide hydrochloride: Used in assays for urokinase.

Uniqueness

Isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride is unique due to its specific design for plasmin activity assays. Its structure allows for efficient cleavage by plasmin, making it a preferred choice for studies related to fibrinolysis and blood coagulation .

生物活性

Isovaleryl-Phe-Lys-pNA HCl is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a peptide derivative that consists of an isovaleryl group, phenylalanine (Phe), lysine (Lys), and para-nitroaniline (pNA). The presence of the pNA moiety is significant as it serves as a chromogenic substrate for various proteases, allowing for the monitoring of enzymatic activity.

The biological activity of this compound primarily involves its role as a substrate for proteolytic enzymes. Upon cleavage by these enzymes, the pNA group releases para-nitroaniline, which can be quantitatively measured, providing insights into protease activity. This property makes it useful in studying protease dynamics in various biological systems.

Biological Activity Overview

- Protease Inhibition :

-

Thrombin Generation Assays :

- In thrombin generation assays, compounds similar to this compound have been shown to exhibit pro-coagulant activity. For instance, research indicates that certain peptide derivatives can enhance thrombin generation when used in conjunction with Factor VIII, suggesting potential applications in hemostasis .

- Therapeutic Applications :

Case Studies and Research Findings

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKMYKBZAYAVSA-SJEIDVEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。